Dipquo was identified from a library of over 47,000 small molecules screened for their ability to activate alkaline phosphatase in C2C12 mouse myoblasts. Its classification falls under small-molecule pharmacological agents with specific activity in bone biology, particularly as a modulator of the bone morphogenetic protein signaling pathway .
The synthesis of Dipquo involves several key steps that utilize standard organic chemistry techniques. Initial screening identified it as a lead compound based on its efficacy in promoting osteogenic differentiation. Subsequent synthesis was confirmed by high-pressure liquid chromatography and mass spectrometry to ensure purity and structural integrity . The compound was re-synthesized by commercial suppliers, allowing for further validation through nuclear magnetic resonance spectroscopy.
Dipquo's molecular structure consists of a quinolinone core substituted with a dimethyl group and a phenyl-imidazole moiety. The structural formula can be represented as follows:
Key structural features include:
Dipquo primarily acts through inhibition of glycogen synthase kinase 3-beta (GSK3-β), a critical regulator of various signaling pathways including those related to osteogenesis. The compound's mechanism involves:
The binding of Dipquo to GSK3-β stabilizes the protein, preventing its function which normally inhibits osteogenic signaling pathways. This results in increased expression of osteogenic markers such as runt-related transcription factor 2.
The mechanism by which Dipquo exerts its effects involves several biochemical pathways:
Dipquo has significant implications for research in bone biology and regenerative medicine:
Dipquamine (chemical name: 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-1H-quinolin-2-one) emerged from high-throughput screening targeting activators of alkaline phosphatase, a key marker of osteogenic differentiation. With a half-maximal effective concentration of 6.27 μM in C2C12 myoblast cells, Dipquamine demonstrated robust osteoinductive properties in mouse and human cell culture models, zebrafish developmental systems, and adult zebrafish bone regeneration models [1] [4]. This small molecule addresses a critical unmet need in orthopedics: approximately 5–10% of the 6 million annual fractures in the United States exhibit impaired healing, while osteoporosis affects 10 million Americans, with 44 million at risk due to low bone density [2]. Existing biologic treatments like recombinant bone morphogenetic proteins face limitations including cost, scalability, and adverse effects, positioning Dipquamine as a pharmacologically advantageous alternative [2].
Beyond its osteogenic capacity, Dipquamine exhibits mechanistic relevance to Alzheimer's disease pathology. Bone healing dysfunction represents a significant comorbidity in Alzheimer's disease patients, creating a therapeutic imperative for compounds addressing both conditions [1]. Through inhibition of glycogen synthase kinase 3-beta, Dipquamine suppresses tau microtubule-associated protein hyperphosphorylation—a hallmark of Alzheimer's disease neurodegeneration—while simultaneously promoting bone mineralization [1]. This dual functionality establishes Dipquamine as a unique molecular tool for investigating shared pathophysiology in age-related disorders.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4